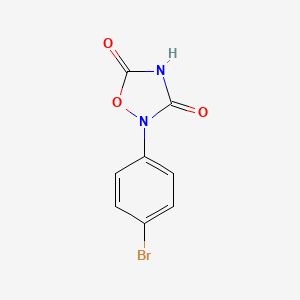amino}benzene CAS No. 88766-30-7](/img/structure/B14147156.png)
{[(Methoxycarbonyl)disulfanyl](methyl)amino}benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{(Methoxycarbonyl)disulfanylamino}benzene is an organic compound characterized by the presence of a benzene ring substituted with a methoxycarbonyl group, a disulfanyl group, and a methylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {(Methoxycarbonyl)disulfanylamino}benzene typically involves the following steps:
Formation of the Methoxycarbonyl Group: This can be achieved through the esterification of a carboxylic acid with methanol in the presence of an acid catalyst.
Introduction of the Disulfanyl Group: The disulfanyl group can be introduced via a thiol-disulfide exchange reaction, where a thiol reacts with a disulfide compound under mild conditions.
Attachment of the Methylamino Group: This step involves the reaction of an amine with a methylating agent, such as methyl iodide, to form the methylamino group.
Industrial Production Methods
In an industrial setting, the production of {(Methoxycarbonyl)disulfanylamino}benzene may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and controlled reaction environments.
化学反应分析
Types of Reactions
Oxidation: {(Methoxycarbonyl)disulfanylamino}benzene can undergo oxidation reactions, where the disulfanyl group is oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form thiol derivatives, which can further react to form various sulfur-containing compounds.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Thiol derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated benzene derivatives.
科学研究应用
{(Methoxycarbonyl)disulfanylamino}benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of {(Methoxycarbonyl)disulfanylamino}benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.
Oxidative Stress: Inducing oxidative stress in cells, leading to various biological effects.
相似化合物的比较
Similar Compounds
{(Methoxycarbonyl)disulfanylamino}benzene: Characterized by the presence of a methoxycarbonyl group, disulfanyl group, and methylamino group.
{(Methoxycarbonyl)disulfanylamino}benzene: Similar structure but with an ethylamino group instead of a methylamino group.
{(Methoxycarbonyl)disulfanylamino}toluene: Similar structure but with a toluene ring instead of a benzene ring.
Uniqueness
{(Methoxycarbonyl)disulfanylamino}benzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
88766-30-7 |
|---|---|
分子式 |
C9H11NO2S2 |
分子量 |
229.3 g/mol |
IUPAC 名称 |
methyl [(N-methylanilino)disulfanyl]formate |
InChI |
InChI=1S/C9H11NO2S2/c1-10(14-13-9(11)12-2)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI 键 |
RRJIXXHGJVJKFU-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC=C1)SSC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


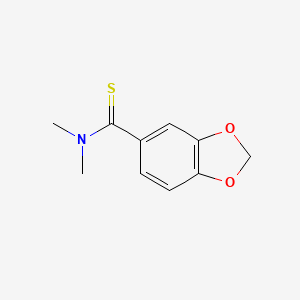
![Tributyl[(propoxycarbonothioyl)sulfanyl]stannane](/img/structure/B14147098.png)
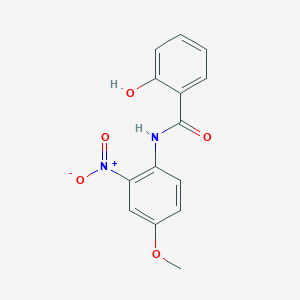
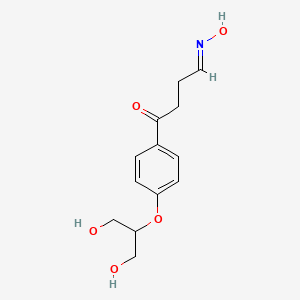
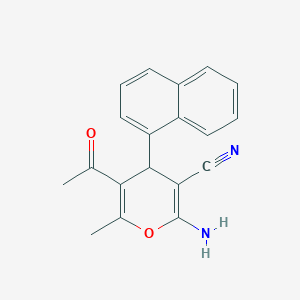
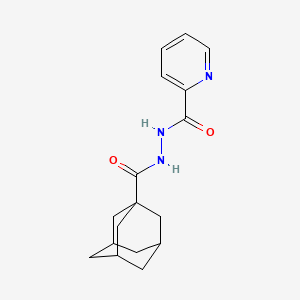
![methyl 5-[({5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14147133.png)
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14147139.png)
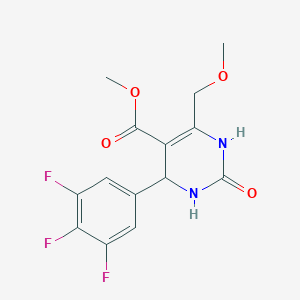
![4-Bromo-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B14147148.png)
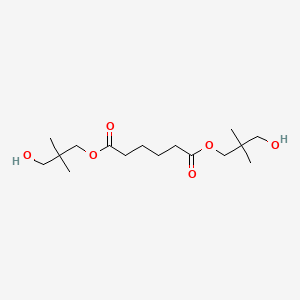
![N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide](/img/structure/B14147164.png)
